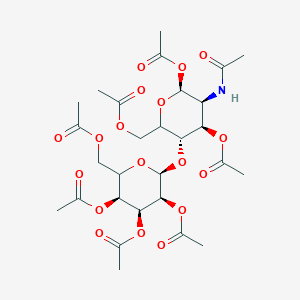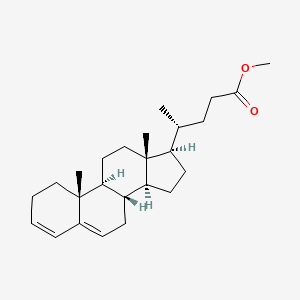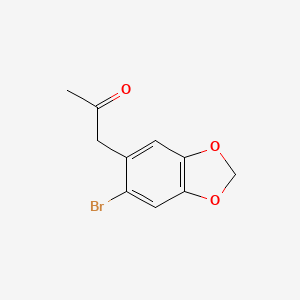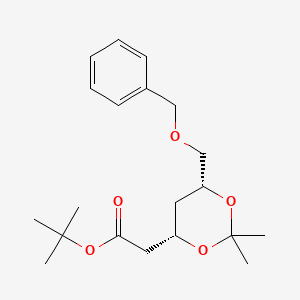
N-Acetyllactosamine heptaacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyllactosamine heptaacetate is a complex organic compound with a significant role in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple acetyl and acetamido groups, contributing to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
N-Acetyllactosamine Heptaacetate, also known as [(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3S,4S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate, is a component of many glycoproteins . It functions as a carbohydrate antigen and plays roles in normal cellular recognition as well as in malignant transformation and metastasis .
Mode of Action
The compound interacts with its targets by serving as a scaffold for additional modifications such as ABO and Lewis blood type determinants . It also behaves as a ligand for antibodies and lectins, actively modulating the function of its carrier proteins .
Biochemical Pathways
This compound is involved in the biosynthesis of glycoproteins and glycolipids . It is also found in the structure of human milk oligosaccharides and has prebiotic effects .
Result of Action
The presence of this compound facilitates cell-cell interaction and metastasis through interaction with carbohydrate-binding lectins . It also plays a role in normal cellular recognition as well as in malignant transformation and metastasis .
Action Environment
The action environment of this compound is largely dependent on the cellular environment. The structure of poly-N-acetyllactosamine side chain changes along with tumor initiation and development . Tumor cells tactfully survive in return for spending a huge energy for the generation of poly-N-acetyllactosamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyllactosamine heptaacetate typically involves multi-step organic reactions. The process begins with the preparation of the core oxane structure, followed by the sequential addition of acetamido and acetyloxy groups. Common reagents used in these reactions include acetic anhydride, acetamide, and various catalysts to facilitate the acetylation and amidation processes.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Acetyllactosamine heptaacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acids.
Oxidation: Oxidative reactions can convert the acetamido groups to nitro groups or other oxidized forms.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups, such as halides or amines.
Common Reagents and Conditions
Hydrolysis: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Substitution: Nucleophiles such as sodium azide or ammonia are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as deacetylated or oxidized forms, which can have different chemical and biological properties.
Scientific Research Applications
Chemistry
In chemistry, N-Acetyllactosamine heptaacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to undergo hydrolysis and oxidation makes it a valuable tool for probing biochemical pathways.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of acetamido and acetyloxy groups can influence the compound’s pharmacokinetics and pharmacodynamics, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers.
Comparison with Similar Compounds
Similar Compounds
- [(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
- [(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3S,4S,5S)-3,4,5-trihydroxy-6-(methoxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Uniqueness
N-Acetyllactosamine heptaacetate is unique due to its specific arrangement of acetamido and acetyloxy groups, which confer distinct chemical and biological properties. The presence of multiple acetyl groups enhances its reactivity and potential for modification, making it a versatile compound for various applications.
Properties
IUPAC Name |
[(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3S,4S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39NO18/c1-11(30)29-21-24(41-15(5)34)22(19(9-38-12(2)31)45-27(21)44-18(8)37)47-28-26(43-17(7)36)25(42-16(6)35)23(40-14(4)33)20(46-28)10-39-13(3)32/h19-28H,9-10H2,1-8H3,(H,29,30)/t19?,20?,21-,22+,23-,24+,25-,26-,27+,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTWMUHXXMTTHP-IPOZJNLQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@H]1OC(=O)C)COC(=O)C)O[C@H]2[C@H]([C@H]([C@H](C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39NO18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S,3R,5R)-2-[(1S,2R,5S,7R,8R,10S,11S,14R,15S)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]-5,6-dimethylheptan-3-ol](/img/structure/B1141781.png)
![3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B1141782.png)


![(2R)-2-acetamido-3-[2-amino-4-(4-hydroxyphenoxy)-5-(methanesulfonamido)phenyl]sulfanylpropanoic acid](/img/structure/B1141788.png)
![Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate](/img/structure/B1141789.png)



